molecular formula C17H15N3O7 B14579212 5'-Deoxy-5'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine CAS No. 61210-27-3

5'-Deoxy-5'-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine

Cat. No.: B14579212
CAS No.: 61210-27-3
M. Wt: 373.3 g/mol
InChI Key: OUDZUBZKFOVENQ-XNIJJKJLSA-N
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Description

5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine: is a synthetic nucleoside analog This compound is characterized by the presence of a uridine moiety linked to a phthalimide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine typically involves the reaction of uridine derivatives with phthalic anhydride under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the uridine moiety.

    Reduction: Reduction reactions can occur at the phthalimide group.

    Substitution: Nucleophilic substitution reactions are possible, especially at the uridine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential interactions with biological molecules, particularly nucleic acids. It can be used in the design of probes and sensors for detecting specific nucleic acid sequences.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer agents due to its ability to interact with nucleic acids.

Industry: In the industrial sector, 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for use in various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

  • 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3’-S-ethyl-3’-thiothymidine
  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide

Uniqueness: 5’-Deoxy-5’-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)uridine is unique due to its specific combination of a uridine moiety and a phthalimide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61210-27-3

Molecular Formula

C17H15N3O7

Molecular Weight

373.3 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H15N3O7/c21-11-5-6-19(17(26)18-11)16-13(23)12(22)10(27-16)7-20-14(24)8-3-1-2-4-9(8)15(20)25/h1-6,10,12-13,16,22-23H,7H2,(H,18,21,26)/t10-,12-,13-,16-/m1/s1

InChI Key

OUDZUBZKFOVENQ-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O

Origin of Product

United States

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